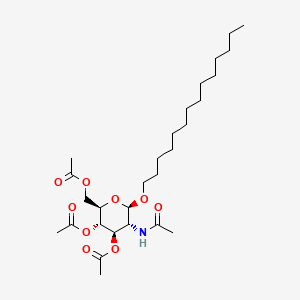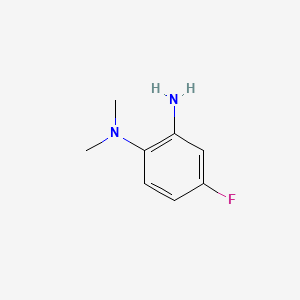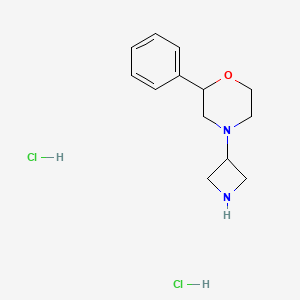
Fmoc-Hlys(Boc)-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-L-Holys(Boc)-OH: is a synthetic amino acid derivative used primarily in peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amino terminus and a tert-butoxycarbonyl (Boc) protecting group on the side chain hydroxyl group. These protecting groups are essential for preventing unwanted reactions during peptide synthesis, allowing for the selective formation of peptide bonds.
Wissenschaftliche Forschungsanwendungen
Fmoc-L-Holys(Boc)-OH: has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:
Peptide Synthesis: It is widely used in the synthesis of peptides and proteins, which are essential for studying biological processes and developing therapeutic agents.
Drug Development: The compound is used in the development of peptide-based drugs, which have applications in treating various diseases, including cancer and infectious diseases.
Bioconjugation: is used in bioconjugation techniques to attach peptides to other molecules, such as antibodies or nanoparticles, for targeted drug delivery and diagnostic purposes.
Safety and Hazards
Wirkmechanismus
Target of Action
Fmoc-Hlys(Boc)-OH, also known as Fmoc-L-Holys(Boc)-OH, is a modified amino acid used in peptide synthesis . The primary targets of this compound are the peptide chains that are being synthesized. It specifically targets the amine group of the peptide chain, allowing for the addition of the lysine residue during the synthesis process .
Mode of Action
The compound works by interacting with its targets through a process known as Fmoc solid-phase peptide synthesis (SPPS) . In this process, the Fmoc group acts as a protective group for the amine end of the peptide chain, while the Boc group protects the side chain amine of the lysine residue . This allows for the selective addition of amino acids to the peptide chain. Once the lysine residue has been added, the Fmoc group can be removed, allowing for the addition of the next amino acid .
Biochemical Pathways
The use of this compound in peptide synthesis affects the biochemical pathway of protein synthesis. In natural protein synthesis, ribosomes synthesize proteins by linking amino acids together in the order specified by messenger RNA (mRNA). In the laboratory, fmoc spps allows for the manual, step-by-step construction of the peptide chain
Pharmacokinetics
It’s worth noting that the compound’s stability under various conditions is crucial for its effectiveness in peptide synthesis .
Result of Action
The result of this compound’s action is the successful addition of a lysine residue to a growing peptide chain . This enables the synthesis of peptides with specific sequences, which can be used in a variety of research applications, from studying protein function to developing new drugs.
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the compound’s stability can be affected by temperature and pH . Moreover, the compound has been found to form stable thermo-reversible organogels in alcoholic, substituted benzene, and chlorinated solvents . These environmental factors can influence the compound’s action, efficacy, and stability during peptide synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-L-Holys(Boc)-OH typically involves multiple steps, starting from the natural amino acid L-hydroxylysine. The process includes the selective protection of functional groups to ensure the desired reactions occur at specific sites. Here is a general outline of the synthetic route:
Protection of the Amino Group: The amino group of L-hydroxylysine is protected using the fluorenylmethyloxycarbonyl (Fmoc) group. This is achieved by reacting L-hydroxylysine with Fmoc chloride in the presence of a base such as sodium carbonate.
Protection of the Hydroxyl Group: The hydroxyl group on the side chain is protected using the tert-butoxycarbonyl (Boc) group. This step involves reacting the intermediate with Boc anhydride in the presence of a base like triethylamine.
Purification: The final product, , is purified using techniques such as column chromatography to remove any impurities and by-products.
Industrial Production Methods
In an industrial setting, the production of Fmoc-L-Holys(Boc)-OH follows similar steps but on a larger scale. The process is optimized for efficiency and yield, often involving automated synthesis equipment and rigorous quality control measures to ensure the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Fmoc-L-Holys(Boc)-OH: undergoes several types of chemical reactions, primarily during peptide synthesis:
Deprotection Reactions: The Fmoc and Boc protecting groups can be removed under specific conditions to expose the amino and hydroxyl groups for further reactions. Fmoc deprotection is typically achieved using a base such as piperidine, while Boc deprotection is carried out using acidic conditions like trifluoroacetic acid.
Peptide Bond Formation: The primary application of is in the formation of peptide bonds. This involves coupling the amino group of one amino acid with the carboxyl group of another, using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Common Reagents and Conditions
Fmoc Deprotection: Piperidine in dimethylformamide (DMF)
Boc Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM)
Peptide Coupling: N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt)
Major Products Formed
The major products formed from the reactions involving Fmoc-L-Holys(Boc)-OH are peptides with specific sequences, where the amino and hydroxyl groups of L-hydroxylysine are incorporated into the peptide chain.
Vergleich Mit ähnlichen Verbindungen
Fmoc-L-Holys(Boc)-OH: can be compared with other amino acid derivatives used in peptide synthesis, such as:
Fmoc-L-Lys(Boc)-OH: Similar to , but with a lysine residue instead of hydroxylysine. It is used for incorporating lysine residues into peptides.
Fmoc-L-Ser(tBu)-OH: Contains a serine residue with a tert-butyl (tBu) protecting group on the hydroxyl side chain. It is used for incorporating serine residues into peptides.
Fmoc-L-Thr(tBu)-OH: Contains a threonine residue with a tert-butyl (tBu) protecting group on the hydroxyl side chain. It is used for incorporating threonine residues into peptides.
Uniqueness: : The uniqueness of Fmoc-L-Holys(Boc)-OH lies in the presence of the hydroxylysine residue, which introduces an additional hydroxyl group into the peptide chain. This can provide unique properties to the synthesized peptides, such as increased hydrophilicity and potential sites for further modification.
Eigenschaften
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-7-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N2O6/c1-27(2,3)35-25(32)28-16-10-4-5-15-23(24(30)31)29-26(33)34-17-22-20-13-8-6-11-18(20)19-12-7-9-14-21(19)22/h6-9,11-14,22-23H,4-5,10,15-17H2,1-3H3,(H,28,32)(H,29,33)(H,30,31)/t23-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLFMIWUWBOOJLY-QHCPKHFHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
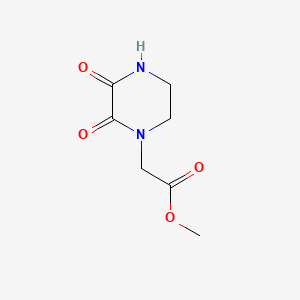
![1H-[1,3]Dioxolo[3,4]pyrrolo[1,2-d]tetrazole (9CI)](/img/new.no-structure.jpg)
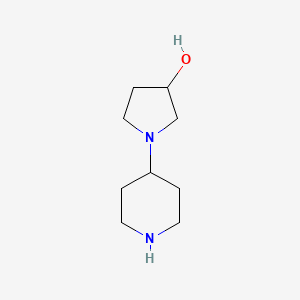

![(7S,8AS)-Octahydropyrrolo[1,2-A]pyrazin-7-ylmethanol](/img/structure/B575837.png)
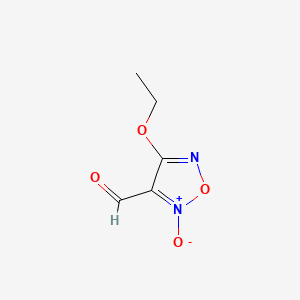
![1,2,4,7,8-Pentaazaspiro[4.4]nonane](/img/structure/B575840.png)
